molecular formula C15H21NO3S B7931801 3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester

3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7931801
M. Wt: 295.4 g/mol
InChI Key: PDFORBHPCRHODM-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester is an organic compound that features a pyrrolidine ring substituted with a hydroxyethylsulfanylmethyl group and a benzyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Hydroxyethylsulfanylmethyl Group: This step involves the addition of a hydroxyethylsulfanylmethyl group to the pyrrolidine ring, often through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other ester groups or converted to the free acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Acidic or basic conditions can facilitate ester hydrolysis or transesterification reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives or the free carboxylic acid.

Scientific Research Applications

3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethylsulfanylmethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethyl)-pyrrolidine-1-carboxylic acid benzyl ester: Lacks the sulfanylmethyl group.

    3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid methyl ester: Has a methyl ester instead of a benzyl ester.

    3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid ethyl ester: Has an ethyl ester instead of a benzyl ester.

Uniqueness

The presence of the hydroxyethylsulfanylmethyl group and the benzyl ester functional group makes 3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester unique. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl 3-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-8-9-20-12-14-6-7-16(10-14)15(18)19-11-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFORBHPCRHODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CSCCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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